molecular formula C13H22ClNO3 B13889350 Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate

Cat. No.: B13889350
M. Wt: 275.77 g/mol
InChI Key: AIPYNHIJHIDIJM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 4-chlorobutanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 4-chlorobutanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl pyrrolidine-1-carboxylate.

    Acylation: The intermediate is then reacted with 4-chlorobutanoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutanoyl moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the 4-chlorobutanoyl moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The corresponding alcohol.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.

    Altering Gene Expression: It can influence the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-fluorobutanoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(4-bromobutanoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 2-(4-aminobutanoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorobutanoyl moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H22ClNO3

Molecular Weight

275.77 g/mol

IUPAC Name

tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H22ClNO3/c1-13(2,3)18-12(17)15-9-5-6-10(15)11(16)7-4-8-14/h10H,4-9H2,1-3H3

InChI Key

AIPYNHIJHIDIJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCCCl

Origin of Product

United States

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